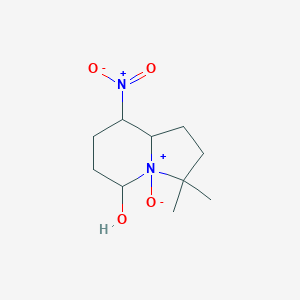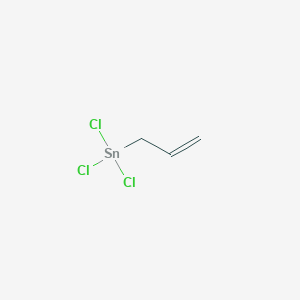![molecular formula C19H20OS2 B14494330 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one CAS No. 65105-78-4](/img/structure/B14494330.png)
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a cyclopentyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced via nucleophilic substitution reactions using phenylsulfanyl reagents.
Attachment of the Ethanone Group: The ethanone group is attached through acylation reactions, often using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one involves its interaction with molecular targets and pathways. The phenylsulfanyl groups can interact with biological molecules, leading to various effects such as enzyme inhibition or activation. The compound’s structure allows it to participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[2,4-Bis(phenylsulfanyl)cyclohexyl]ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-[2,4-Bis(phenylsulfanyl)cyclopropyl]ethan-1-one: Similar structure but with a cyclopropyl ring.
1-[2,4-Bis(phenylsulfanyl)cyclobutyl]ethan-1-one: Similar structure but with a cyclobutyl ring.
Uniqueness
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one is unique due to its specific ring size and the positioning of the phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65105-78-4 |
|---|---|
Molecular Formula |
C19H20OS2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-[2,4-bis(phenylsulfanyl)cyclopentyl]ethanone |
InChI |
InChI=1S/C19H20OS2/c1-14(20)18-12-17(21-15-8-4-2-5-9-15)13-19(18)22-16-10-6-3-7-11-16/h2-11,17-19H,12-13H2,1H3 |
InChI Key |
AFIQVPHQXUZYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(CC1SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



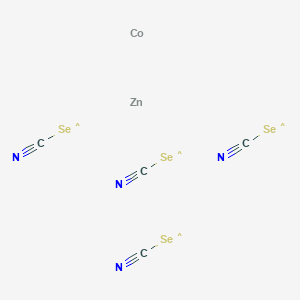
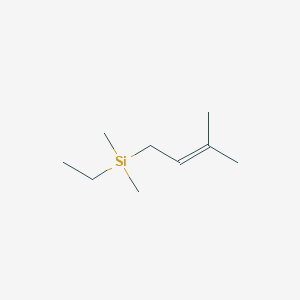
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
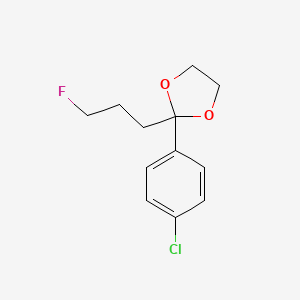
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
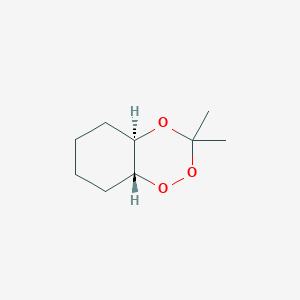
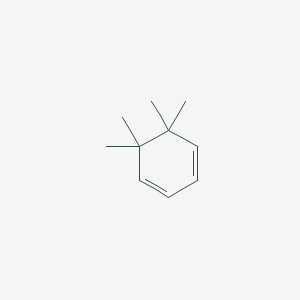
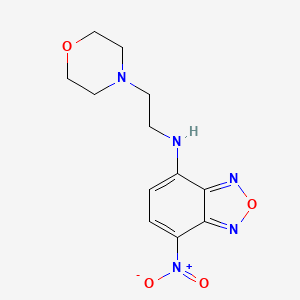
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)

